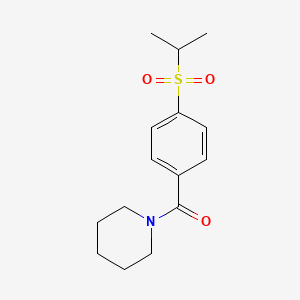![molecular formula C24H46O6 B14715877 Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate CAS No. 23350-04-1](/img/structure/B14715877.png)
Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is an organic compound with the molecular formula C24H46O6. It is a diester derived from 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is carried out in large-scale reactors. The process involves the continuous feeding of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve high conversion rates. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and octanol.
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoic acid and octanol.
Transesterification: New esters and octanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments due to its chemical stability.
Medicine: Investigated for its potential use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.
Mechanism of Action
The mechanism of action of Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate is primarily based on its ability to interact with other molecules through ester bonds. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, protecting them from degradation and facilitating their controlled release. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar applications in polymer chemistry.
Dioctyl adipate: Used in the production of flexible plastics and has similar chemical properties.
Dioctyl sebacate: Employed in the formulation of lubricants and coatings.
Uniqueness
Dioctyl 3,3’-[ethane-1,2-diylbis(oxy)]dipropanoate stands out due to its unique molecular structure, which provides enhanced chemical stability and versatility in various applications. Unlike some other plasticizers, it offers better compatibility with a wide range of polymers and substrates, making it a preferred choice in many industrial and scientific applications.
Properties
CAS No. |
23350-04-1 |
|---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
octyl 3-[2-(3-octoxy-3-oxopropoxy)ethoxy]propanoate |
InChI |
InChI=1S/C24H46O6/c1-3-5-7-9-11-13-17-29-23(25)15-19-27-21-22-28-20-16-24(26)30-18-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
PAFJQESAEGERNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCOCCOCCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


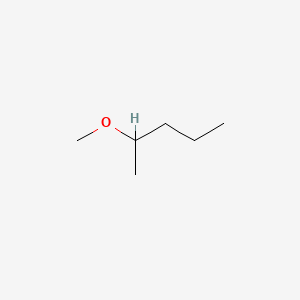
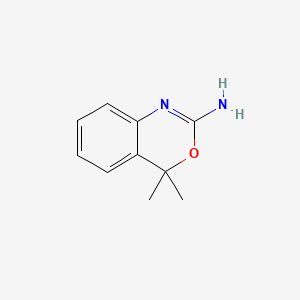
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

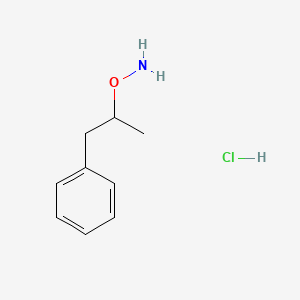
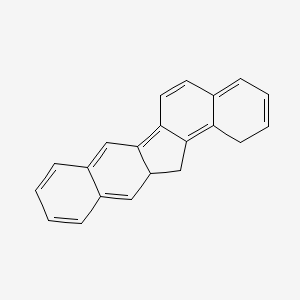
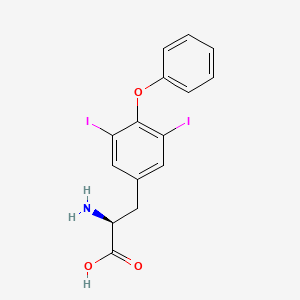
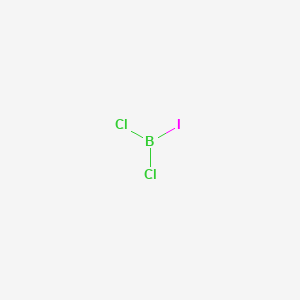

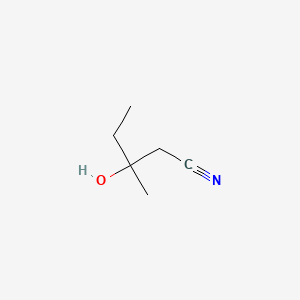
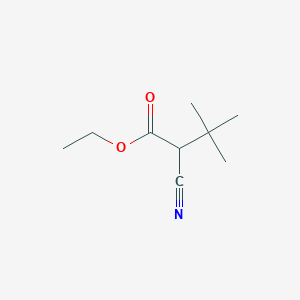
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
